molecular formula C14H13NO3S B13994535 N-Benzoyl-3-thiophen-3-ylalanine CAS No. 69935-11-1

N-Benzoyl-3-thiophen-3-ylalanine

Cat. No.: B13994535
CAS No.: 69935-11-1
M. Wt: 275.32 g/mol
InChI Key: AXJJASXWAKRRFH-UHFFFAOYSA-N
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Description

N-Benzoyl-3-thiophen-3-ylalanine is a non-proteinogenic amino acid derivative of interest in several advanced research areas. This compound is characterized by the presence of a benzoyl group protecting the amine and a thiophene ring, a heteroaromatic system known for its role in medicinal chemistry. Researchers utilize such building blocks in the synthesis of peptidic natural products and their analogues, a process that can be challenging using traditional methods but is increasingly facilitated by biocatalytic synthesis . The thiophene moiety is a privileged structure in drug discovery, and its incorporation into amino acid frameworks is a strategy to develop novel bioactive compounds. For instance, research on structurally similar compounds, such as derivatives of 3-(2-benzoxazol-5-yl)alanine, has demonstrated potential in screening for new antimicrobial and anticancer agents . Furthermore, amino acids functionalized with aromatic and heteroaromatic groups serve as critical precursors in chemical biology. A prominent example is the design of multifunctional amino acids, like a recently reported clickable, photoreactive amino acid, which contain both a photoreactive benzophenone and a clickable terminal alkyne, allowing for the creation of photoaffinity probes through a single amino acid substitution during peptide synthesis . As a research chemical, this compound is provided for applications in pharmaceutical development, biochemical research, and as a building block for more complex molecular architectures. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

69935-11-1

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

2-benzamido-3-thiophen-3-ylpropanoic acid

InChI

InChI=1S/C14H13NO3S/c16-13(11-4-2-1-3-5-11)15-12(14(17)18)8-10-6-7-19-9-10/h1-7,9,12H,8H2,(H,15,16)(H,17,18)

InChI Key

AXJJASXWAKRRFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CSC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Peptide Coupling Using Carbodiimide-Mediated Amide Bond Formation

One of the most common and reliable methods to prepare N-benzoyl amino acid derivatives, including those with heteroaromatic substituents such as thiophene, is the carbodiimide-mediated coupling of an amino acid ester with benzoic acid or its derivatives.

Typical Procedure:

  • React the corresponding α-amino ester (e.g., 3-thiophen-3-ylalanine methyl ester) with benzoic acid.
  • Use a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl).
  • Add catalytic 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst.
  • Employ triethylamine as a base to neutralize formed acids.
  • Conduct the reaction in an aprotic solvent such as dichloromethane (CH2Cl2) at room temperature overnight.
  • Workup involves aqueous extraction, drying over sodium sulfate, filtration, and purification by chromatography.

This method yields N-benzoyl amino acid methyl esters with high purity and good yields, typically in the range of 70-90% depending on substrate and conditions.

Table 1: Typical Reagents and Conditions for Carbodiimide-Mediated N-Benzoylation

Reagent/Condition Amount (per 1 mmol amino ester) Role
Benzoic acid 1 mmol Acyl donor
EDC·HCl 1.5 mmol Coupling agent
DMAP 0.1 mmol Catalyst
Triethylamine 2 mmol Base
Dichloromethane (CH2Cl2) 10 mL Solvent
Temperature Room temperature Reaction condition
Time Overnight (12-16 hours) Reaction duration

Specific Preparation of N-Benzoyl-3-thiophen-3-ylalanine

Starting Materials

Reaction Setup

Following the general carbodiimide coupling procedure, the amino ester and benzoic acid are combined in CH2Cl2 with EDC·HCl, DMAP, and triethylamine. The reaction mixture is stirred at room temperature overnight.

Workup and Purification

After reaction completion, the mixture is diluted with CH2Cl2 and washed with saturated ammonium chloride solution to remove urea byproducts and excess reagents. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography, typically using silica gel and an appropriate eluent such as ethyl acetate/hexane mixtures.

Yield and Characterization

  • The product, this compound methyl ester, is isolated as a white to off-white solid.
  • Yields reported for similar N-benzoyl amino esters range from 75% to 90%.
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Alternative Synthetic Approaches and Catalytic Methods

Visible Light-Mediated C–N Bond Formation

Recent advances have demonstrated visible light-mediated C–N bond formation using dual catalyst systems in flow processes. While this method has been applied mainly for N-alkylations and complex amino acid derivatives, it offers potential for synthesizing N-benzoyl amino acids with heteroaromatic substituents under mild conditions without the need for stoichiometric coupling agents.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Carbodiimide-Mediated Coupling EDC·HCl, DMAP, triethylamine, CH2Cl2, RT Simple, high yield, mild Requires purification, moisture sensitive 75-90
Visible Light-Mediated C–N Bond Formation Photocatalyst, dual catalyst, flow process Mild, catalyst-controlled Specialized equipment, substrate scope Moderate to high (varies)
Copper-Catalyzed Dehydrogenation/Aza-Michael Cu catalyst, saturated ketones, aza nucleophiles Regioselective, stereoselective Limited substrate scope Moderate

Chemical Reactions Analysis

N-Benzoyl-3-thiophen-3-ylalanine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiol derivatives .

Mechanism of Action

The mechanism of action of N-Benzoyl-3-thiophen-3-ylalanine involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the benzoyl group can form hydrogen bonds with amino acid residues, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Benzoyl-3-thiophen-3-ylalanine with two closely related compounds: BOC-D-3-Benzothienylalanine and Methyl (3-(4-(tert-butyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoyl)-L-phenylalaninate (Compound 56). Key differences in structure, synthesis, and applications are highlighted.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound BOC-D-3-Benzothienylalanine Compound 56
Core Structure Phenylalanine with 3-thiophene and benzoyl Phenylalanine with 3-benzothiophene and Boc Phenylalanine with tert-butylphenyl and dioxoisoindolinyl
Protecting Group Benzoyl tert-Butoxycarbonyl (Boc) 1,3-Dioxoisoindolinyl
Synthetic Yield Not reported Not reported 74% yield via thianthrenium reagent
Key Functional Groups Thiophene, benzoyl Benzothiophene, Boc tert-Butylphenyl, dioxoisoindolinyl
Applications Hypothesized: Peptide engineering, drug design R&D use only (non-medicinal) Potential intermediate for bioactive molecules
Solubility/Stability Likely moderate polarity due to benzoyl Boc group increases polarity but is acid-labile High lipophilicity (tert-butyl and dioxoisoindolinyl)

Structural and Functional Differences

  • Protecting Groups :

    • The benzoyl group in this compound offers greater hydrolytic stability compared to the Boc group in BOC-D-3-Benzothienylalanine, which is cleaved under acidic conditions . This makes the former more suitable for environments requiring prolonged stability.
    • Compound 56 incorporates a 1,3-dioxoisoindolinyl group , which may serve as a masked amine or enhance binding affinity in target proteins due to its planar, electron-deficient structure .
  • Compound 56’s tert-butylphenyl group introduces steric bulk, which could hinder rotational freedom and improve selectivity in enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzoyl-3-thiophen-3-ylalanine, and what key parameters influence yield?

  • Methodological Answer : A common approach involves coupling benzoylisothiocyanate with thiophene-alanine derivatives in 1,4-dioxane under ambient conditions. For example, equimolar reactants are stirred overnight, followed by ice/water quenching to precipitate the product . Yield optimization requires precise stoichiometry, solvent purity, and reaction time control. Lower yields (e.g., 41% in related benzoyl derivatives) often arise from side reactions or incomplete purification; column chromatography or recrystallization (e.g., chloroform/hexane mixtures) can improve purity .

Q. How is this compound characterized structurally, and what analytical standards apply?

  • Methodological Answer : Characterization typically combines nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm benzoyl and thiophene moieties, infrared (IR) spectroscopy for carbonyl (C=O) and amine (N–H) groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation . For example, in related compounds, IR peaks at ~1700 cm⁻¹ indicate benzoyl C=O stretching, while ¹H NMR signals at δ 7.3–8.1 ppm confirm aromatic protons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or residual solvents. For instance, N-Benzoyl-3,3,3-trifluoralanin exhibits a sharp melting point (161–162°C) after recrystallization, while impurities broaden this range . Differential scanning calorimetry (DSC) and X-ray crystallography can identify polymorphs. Cross-referencing synthetic protocols (e.g., solvent choice, drying time) and analytical conditions (e.g., NMR solvent, temperature) is critical .

Q. What strategies optimize regioselectivity in benzoylation reactions of thiophene-alanine analogs?

  • Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing groups on the thiophene ring. For example, introducing trifluoromethyl groups (as in 3,3,3-trifluoralanin) directs benzoylation to the α-position via steric and electronic effects . Kinetic studies (e.g., monitoring reaction progress via TLC or in situ IR) and computational modeling (DFT calculations for transition-state analysis) can guide reagent selection and temperature control .

Q. How do solvent polarity and reaction time affect the stability of this compound during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of intermediates but may promote hydrolysis of the benzoyl group over extended reaction times . Stability tests under varying conditions (e.g., 6–24 hours at 20–50°C) coupled with HPLC monitoring can identify degradation thresholds. For example, prolonged stirring (>12 hours) in aqueous workup reduces yields by 15–20% in analogous compounds .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing variability in synthetic yields across batches?

  • Methodological Answer : Multivariate analysis (e.g., ANOVA) identifies critical factors (e.g., temperature, catalyst loading). For instance, a 3-factor DOE (Design of Experiments) revealed that reaction temperature accounted for 60% of yield variance in N-Benzoyl-3,3,3-trifluoralanin synthesis . Replicate experiments (n ≥ 3) and control batches are essential to distinguish systematic errors from random noise.

Q. How can researchers validate the absence of byproducts in final compounds?

  • Methodological Answer : Orthogonal techniques such as LC-MS (for low-level impurities) and 2D NMR (e.g., HSQC, COSY for structural confirmation) are critical. In one study, LC-MS detected <0.5% residual ammonium chloride in benzoylisothiocyanate-derived products, necessitating additional washes with dilute HCl .

Comparative Studies

Q. How does the electronic nature of substituents on the thiophene ring influence the bioactivity of this compound analogs?

  • Methodological Answer : Electron-withdrawing groups (e.g., CF₃) increase metabolic stability but reduce solubility. Comparative SAR studies using logP measurements and enzyme inhibition assays (e.g., against proteases) can quantify these effects. For example, trifluoromethyl analogs showed 3-fold higher plasma stability but 50% lower solubility than non-fluorinated derivatives .

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